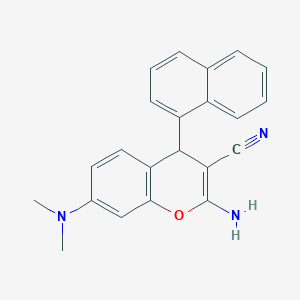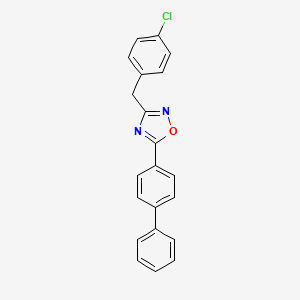![molecular formula C19H27ClN2O6S B4992979 methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B4992979.png)
methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate, also known as Methyl 3-chloro-4-{[(4-methylpiperidin-1-yl)sulfonyl]oxy}benzoyl-L-valinate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inhibiting the activity of several enzymes involved in cell proliferation and survival, including Akt, mTOR, and ERK. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory and analgesic effects of the compound are thought to be mediated by inhibition of the COX-2 enzyme and activation of the opioid receptor system.
Biochemical and Physiological Effects:
This compound N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been found to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and analgesic properties, it has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. It has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of chronic pain and inflammation. However, one limitation of using the compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate. One area of interest is the development of new cancer therapies based on the compound's anti-tumor activity. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Finally, studies on the compound's toxicity and safety profile are needed to determine its potential for clinical use.
Métodos De Síntesis
Methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate is synthesized by reacting 3-chloro-4-hydroxybenzoic acid with L-valine methyl ester, followed by reaction with 4-methylpiperidine-1-sulfonyl chloride. The resulting compound is then treated with sodium hydride and methyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
Methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and pain. It has been shown to exhibit anti-tumor activity in several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
Propiedades
IUPAC Name |
methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6S/c1-12(2)17(19(24)27-3)21-18(23)13-5-6-16(15(20)11-13)28-14-7-9-22(10-8-14)29(4,25)26/h5-6,11-12,14,17H,7-10H2,1-4H3,(H,21,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBONKXAUIFWSY-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
![2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)


![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
![(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)

![N-[(allylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B4992958.png)
![methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate](/img/structure/B4992962.png)
![N,N-dimethyl-3-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4992970.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B4992990.png)
![2-{5-[(2-hydroxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4993002.png)